molecular formula C5H11Br B586064 1-Bromo-3-methylbutane-d7 CAS No. 1795011-78-7

1-Bromo-3-methylbutane-d7

Cat. No.: B586064
CAS No.: 1795011-78-7
M. Wt: 158.09
InChI Key: YXZFFTJAHVMMLF-TXVPSQRDSA-N
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Description

1-Bromo-3-methylbutane-d7 is a deuterated derivative of 1-Bromo-3-methylbutane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D11Br. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane-d7 can be synthesized through the bromination of 3-methylbutane-d7. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylbutane-d7, forming a 3-methylbutyl radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylbutane-d7 undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions (SN2): In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

    Elimination Reactions (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. The base abstracts a proton from a carbon atom adjacent to the carbon bonded to the bromine, resulting in the formation of a double bond and the release of a bromide ion.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.

Major Products:

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, nitriles, and ethers.

    Elimination: The major product is the corresponding alkene, such as 3-methyl-1-butene.

Scientific Research Applications

1-Bromo-3-methylbutane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct NMR signal, making it useful as an internal standard or reference compound in NMR studies.

    Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the fate of the labeled molecule in biological systems.

    Organic Synthesis: It serves as a building block in the synthesis of more complex deuterated compounds, which are valuable in mechanistic studies and drug development.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylbutane-d7 in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.

Comparison with Similar Compounds

1-Bromo-3-methylbutane-d7 can be compared with other similar compounds such as:

    1-Bromo-3-methylbutane: The non-deuterated version of the compound, which has similar reactivity but different NMR properties.

    1-Bromo-2-methylbutane: A structural isomer with the bromine atom on a different carbon, leading to different reactivity and product distribution in chemical reactions.

    1-Bromo-4-methylpentane: A longer-chain analog with different physical properties and reactivity.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies.

Properties

IUPAC Name

4-bromo-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3/i1D3,2D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZFFTJAHVMMLF-TXVPSQRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCBr)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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